C12-200 - 1220890-25-4

C12-200

Catalog Number: EVT-6470278
CAS Number: 1220890-25-4
Molecular Formula: C70H145N5O5
Molecular Weight: 1136.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

C12-200 is synthesized from N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine, which is commercially available from suppliers like Enamine Ltd. in Kyiv, Ukraine. The synthesis involves a controlled reaction that yields a compound suitable for use in lipid nanoparticle formulations .

Classification

C12-200 belongs to the class of ionizable lipids, which are crucial components in the development of lipid nanoparticles. These lipids are designed to enhance the delivery efficiency of nucleic acids by promoting endosomal escape and facilitating cellular uptake.

Synthesis Analysis

Methods

The synthesis of C12-200 typically involves the following steps:

  1. Reagents: The primary reactant is N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine.
  2. Reaction Conditions: The reaction is conducted under controlled conditions to ensure optimal yield and purity.
  3. Purification: Post-synthesis, C12-200 is purified using methods such as dialysis or chromatography to remove unreacted materials and by-products.

Technical Details

The synthesis process can be optimized through various parameters including temperature, reaction time, and molar ratios of reactants. For example, using a 1 molar equivalent of the primary amine ensures complete conversion and maximizes yield .

Molecular Structure Analysis

Structure

C12-200 features a hydrophobic alkyl tail with an ionizable amine group that allows it to interact favorably with nucleic acids. Its molecular structure can be represented as follows:

C12H25N3O\text{C}_{12}\text{H}_{25}\text{N}_{3}\text{O}

This structure contributes to its amphiphilic properties, making it effective in forming lipid nanoparticles.

Data

The molecular weight of C12-200 is approximately 225 g/mol, and its specific structural characteristics allow it to form stable complexes with nucleic acids while facilitating cellular uptake and endosomal escape.

Chemical Reactions Analysis

Reactions

C12-200 participates in several key reactions during the formation of lipid nanoparticles:

  1. Complexation: It forms complexes with nucleic acids through electrostatic interactions.
  2. Encapsulation: During nanoparticle formation, C12-200 aids in encapsulating mRNA or siRNA within lipid bilayers.

Technical Details

The efficiency of C12-200 in these reactions can be influenced by factors such as pH, ionic strength, and the presence of other lipids or stabilizers in the formulation .

Mechanism of Action

Process

The mechanism by which C12-200 facilitates nucleic acid delivery involves several steps:

  1. Cellular Uptake: Lipid nanoparticles containing C12-200 are taken up by cells via endocytosis.
  2. Endosomal Escape: The ionizable nature of C12-200 allows it to disrupt endosomal membranes at acidic pH levels, releasing the encapsulated nucleic acids into the cytosol.
  3. Gene Expression: Once inside the cytoplasm, mRNA can be translated into proteins, while siRNA can mediate gene silencing.

Data

Studies have shown that formulations containing C12-200 exhibit enhanced transfection efficiency compared to those lacking this lipid component .

Physical and Chemical Properties Analysis

Physical Properties

C12-200 is typically a viscous liquid at room temperature with a specific gravity that allows it to mix well with other lipid components during nanoparticle formulation.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as chloroform and methanol.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include:

  • pKa values, which indicate its ionization state under different conditions, crucial for optimizing delivery formulations .
Applications

C12-200 has diverse applications in scientific research and therapeutics:

  1. Nucleic Acid Delivery: Primarily used in formulating lipid nanoparticles for delivering mRNA vaccines and gene therapies.
  2. Cancer Therapy: Investigated for its potential in delivering therapeutic genes directly into tumor cells.
  3. Vaccine Development: Plays a critical role in developing RNA-based vaccines due to its ability to enhance immune responses.
Introduction to C12-200 in Contemporary Chemical Research

Historical Context and Discovery Milestones of C12-200

C12-200 emerged from a transformative approach to lipid design pioneered by Love et al. in 2010. Departing from rational design strategies, the researchers employed high-throughput combinatorial synthesis to generate a library of lipid-like materials termed "lipidoids." This methodology involved reacting epoxide-terminated alkyl tails with oligoamine head groups under controlled conditions, enabling rapid production of diverse compounds without purification [1] [10]. Among 120 candidates screened, C12-200 exhibited unprecedented in vivo delivery efficiency for small interfering RNA (siRNA), achieving 50% target gene silencing in mouse hepatocytes at remarkably low doses (ED50: 0.01 mg/kg)—a 10-fold improvement over then-current benchmarks like DLinDMA-based systems [1].

Subsequent optimization solidified its translational potential. Key milestones include:

  • 2010: Initial characterization demonstrating potent siRNA delivery in rodents and non-human primates (0.03 mg/kg ED50) [1]
  • 2023: Adaptation for placental growth factor (PlGF) mRNA delivery in pregnancy disorders using Design of Experiments (DoE)-optimized LNPs [2]
  • 2024: Implementation in oral LNP platforms leveraging cationic lipid blends for gastrointestinal stability [3]

Table 1: Key Efficacy Milestones for C12-200 Lipid Nanoparticles

YearPayloadModel SystemKey Efficacy MetricRef
2010siRNAMouse hepatocytesED50: 0.01 mg/kg [1]
2010siRNANon-human primatesED50: 0.03 mg/kg [1]
2023PlGF mRNAPregnant mice8-fold increase in placental protein expression [2]
2024siRNA/mRNAMurine GI tract50% target gene knockdown after oral delivery [3]

Theoretical Frameworks Underlying C12-200’s Molecular Design

The molecular architecture of C12-200 integrates three theoretically grounded domains that synergistically enable efficient nucleic acid delivery:

Multi-Amine Head GroupThe tetra-amine hydrophilic center (4N4T configuration) provides pH-dependent charge modulation. Theoretical pKa values of ~6.5–7.0 ensure neutrality at physiological pH (7.4), minimizing opsonization and extending circulation half-life. Upon endocytosis, protonation in acidic endosomes (pH 5.0–6.5) generates transient positive charge, facilitating membrane fusion and endosomal escape via the "proton sponge" effect. Molecular dynamics simulations confirm that the density of protonatable nitrogens enhances endosomal disruption compared to single-amine lipids [5] [10]. This framework explains C12-200’s superiority over clinical benchmarks like SM-102 in mRNA expression kinetics [10].

Hydrophobic Domain EngineeringDual C12 hydroxylated alkyl chains confer a conical molecular geometry that promotes inverted micelle formation. This curvature strain:

  • Enhances encapsulation efficiency (>95% mRNA complexation) [2]
  • Drives endosomal membrane destabilization via lipid mixing
  • Provides biodegradation sites without esterase susceptibility [3] [7]

Comparative studies reveal that chain length critically impacts organotropism—C12 chains favor hepatic and placental accumulation, while shorter chains (C8) reduce efficacy by >80% [4]. The hydroxyl groups further enhance endosomal escape through hydrogen bonding with anionic phospholipids [7].

Linker Chemistry and Self-Assembly DynamicsThe piperazine-ethyl linker between head and tail domains introduces conformational flexibility that optimizes molecular packing in LNPs. This flexibility:

  • Accommodates nucleic acid cargo during self-assembly
  • Reduces phase transition temperature for improved membrane fluidity
  • Enables synergistic interactions with helper lipids (e.g., DOPE) [2] [5]

Table 2: Structure-Function Relationships in C12-200

Molecular DomainChemical FeatureTheoretical FunctionBiological Consequence
Head groupTetra-amine (4N4T)pH-dependent charge modulationEnhanced endosomal escape; Low immunogenicity
Hydrophobic tailDual C12 chains with β-hydroxylsMembrane fusion promotionEfficient cytosolic delivery; Reduced cytotoxicity
LinkerPiperazine-ethyl spacerMolecular flexibilityOptimal nucleic acid packing; Bilayer fluidity

Research Significance in Targeted Biomedical and Material Science Applications

C12-200-based LNPs have enabled breakthroughs across therapeutic categories through rational formulation design:

Hepatic and Immune Cell DeliveryThe compound’s intrinsic tropism facilitates liver-directed therapies. DoE-optimized formulations (C12-200:DOPE:Cholesterol:DMG-PEG = 50:10:38.5:1.5 mol%) achieve >90% hepatocyte transfection in vivo, enabling:

  • Gene silencing: Sustained (>2 weeks) knockdown of disease-driving genes in metabolic disorders [1] [6]
  • Vaccine platforms: Enhanced antigen presentation via dendritic cell transfection, eliciting neutralizing antibody titers 8-fold higher than MC3-based LNPs in cancer models [6] [10]

Table 3: Target-Specific Formulations Utilizing C12-200

ApplicationKey Formulation AdjustmentsPayloadDelivery Efficiency
Placental deliveryDOPE phospholipid; Reduced PEG (1.5 mol%)PlGF mRNA8-fold protein increase vs. baseline [2]
Oral GI delivery20% DOTMA cationic lipid additivesiRNA/mRNA50% target knockdown after GI exposure [3]
Immune targetingApparent pKa tuned to 6.3–6.8OVA mRNA3-fold increase in DC activation [6]

Placenta-Specific Protein ReplacementIn pregnancy-related pathologies like preeclampsia, C12-200 LNPs with DOPE phospholipids and reduced PEG (1.5 mol%) overcome the placental barrier. The optimized formulation exhibits:

  • Selective mRNA delivery to trophoblasts (95% localization) [2]
  • No fetal transfer or maternal toxicity in murine models
  • Therapeutic PlGF restoration reversing angiogenic imbalances [2]

Oral Nucleic Acid DeliveryBlending C12-200 with permanently cationic lipids (e.g., 20% DOTMA) confers resilience against gastrointestinal challenges:

  • Resistance to bile salt destabilization (87% encapsulation in FaSSIF media) [3]
  • Mucopenetration enabling enterocyte transfection
  • Localized protein expression for inflammatory bowel disease therapy [3]

Material Science InnovationsBeyond biomedicine, C12-200 advances nanoparticle design through:

  • DoE-guided optimization: Revealing non-linear relationships between PEG content and pKa (R²=0.94) [2] [9]
  • Stereochemistry control: Demonstrating 6.1-fold delivery improvement using stereopure isoforms over racemic mixtures [4]
  • Targeted LNP frameworks: Informing SORT (Selective Organ Targeting) systems through charge-tuning principles [5]

These multidisciplinary applications underscore C12-200’s role as a versatile molecular platform, where chemical modifications pivotally redirect biological performance without altering core architecture—a paradigm accelerating nanomedicine’s evolution.

Properties

CAS Number

1220890-25-4

Product Name

C12-200

IUPAC Name

1-[2-[bis(2-hydroxydodecyl)amino]ethyl-[2-[4-[2-[bis(2-hydroxydodecyl)amino]ethyl]piperazin-1-yl]ethyl]amino]dodecan-2-ol

Molecular Formula

C70H145N5O5

Molecular Weight

1136.9 g/mol

InChI

InChI=1S/C70H145N5O5/c1-6-11-16-21-26-31-36-41-46-66(76)61-73(58-60-75(64-69(79)49-44-39-34-29-24-19-14-9-4)65-70(80)50-45-40-35-30-25-20-15-10-5)57-55-71-51-53-72(54-52-71)56-59-74(62-67(77)47-42-37-32-27-22-17-12-7-2)63-68(78)48-43-38-33-28-23-18-13-8-3/h66-70,76-80H,6-65H2,1-5H3

InChI Key

RVHYPUORVDKRTM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(CN(CCN1CCN(CC1)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCC(CN(CCN1CCN(CC1)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.